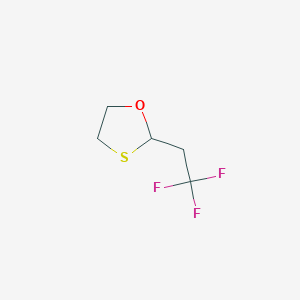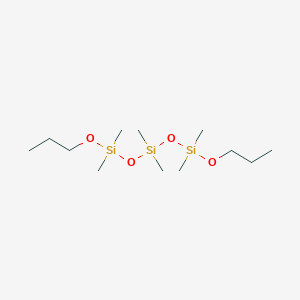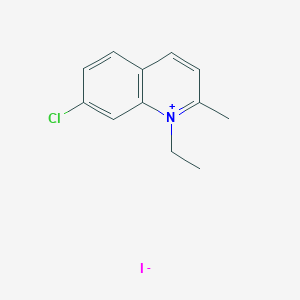![molecular formula C8H4N2O2 B12544830 5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene CAS No. 839725-78-9](/img/structure/B12544830.png)
5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dioxa-4,9-diazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the tricyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
科学的研究の応用
5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
- 6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
- 3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-9,11-diene-4,8-diimine dihydrochloride
Uniqueness
5,7-dioxa-4,9-diazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaene is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
839725-78-9 |
|---|---|
分子式 |
C8H4N2O2 |
分子量 |
160.13 g/mol |
IUPAC名 |
5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C8H4N2O2/c1-2-5-6-4-10-12-8(6)11-7(5)9-3-1/h1-4H |
InChIキー |
QPYQLFFKRVFLPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)OC3=C2C=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)





![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)

![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)

![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
